

In-Depth Technical Guide: S1P1-IN-Ex26 (CAS No. 1233332-37-0)

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **S1P1-IN-Ex26**, a potent and selective antagonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1). This document details its chemical properties, biological activity, mechanism of action, and relevant experimental protocols for its characterization.

Core Compound Information

S1P1-IN-Ex26, with CAS number 1233332-37-0, is a biphenylcarboxamide derivative that functions as a peripherally-restricted antagonist of the S1P1 receptor.[1] Its high potency and selectivity make it a valuable tool for studying the physiological and pathological roles of the S1P1 signaling pathway, particularly in the context of autoimmune diseases.

Chemical and Physical Properties



Property	Value	Reference
CAS Number	1233332-37-0	[1][2]
Molecular Formula	C28H28CIFN2O3	[1][2]
Molecular Weight	494.98 g/mol	[1][2]
IUPAC Name	1-[[[5'-[[1-(4-Chloro-3-methylphenyl)ethyl]amino]-2'-fluoro-3,5-dimethyl[1,1'-biphenyl]-4-yl]carbonyl]amino]-cyclopropanecarboxylic acid	[2][3]
Appearance	White to beige powder	[1]
Purity	≥98% (HPLC)	[1][3]
Solubility	DMSO: 25 mg/mL, clear	[1]
Storage Temperature	2-8°C	[1]
SMILES String	CIC1=CC=C(C(C)NC2=CC=C(F)C(C3=CC(C)=C(C(NC4(CC4)C(O)=O)=O)C(C)=C3)=C2)C= C1C	[1]
InChI Key	YVHNBORUVLWCKF- UHFFFAOYSA-N	[1][2]

Biological Activity and Mechanism of Action

S1P1-IN-Ex26 is a highly potent and selective antagonist of the S1P1 receptor with an IC $_{50}$ of 0.93 nM.[1][4][5] It exhibits over 3,000-fold selectivity for S1P1 over other S1P receptor subtypes (S1P2, S1P3, S1P4, and S1P5), with IC $_{50}$ values greater than 3.1 μ M for these receptors.[1][5][6]

The primary mechanism of action of **S1P1-IN-Ex26** is the inhibition of the S1P1 signaling pathway. The S1P1 receptor, a G protein-coupled receptor (GPCR), is crucial for lymphocyte egress from lymphoid organs into the circulatory system.[7][8] By binding to and antagonizing the S1P1 receptor, **S1P1-IN-Ex26** prevents the downstream signaling cascade initiated by the



endogenous ligand, sphingosine-1-phosphate (S1P). This antagonism leads to the sequestration of lymphocytes within the lymph nodes, resulting in a reduction of circulating lymphocytes.[1][3][9] This mode of action is particularly relevant for the treatment of autoimmune diseases where autoreactive lymphocytes contribute to pathology.[7]

Furthermore, **S1P1-IN-Ex26** has been shown to prevent the S1P1 agonist-induced internalization and polyubiquitination of the receptor in HEK cells.[1]

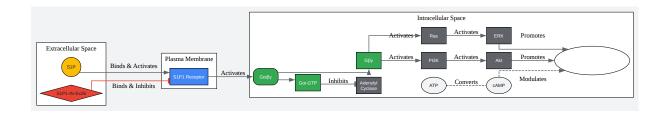
In Vitro and In Vivo Activity

Parameter	Value	Species/Cell Line	Assay Type	Reference
IC50 (S1P1)	0.93 nM	Human S1P1- expressing cells	Functional Antagonist Assay	[1][4][5]
Selectivity	>3,000-fold vs S1P2, S1P3, S1P4, S1P5	[4][5][6]		
ED ₅₀ (Lymphocyte Sequestration)	0.06 mg/kg	Mice (i.p.)	In Vivo Lymphocyte Count	[1][4]
Effect on IFN Production	Significantly elevates CpG-A- stimulated IFN production at 10 µM	Plasmacytoid dendritic cell culture	In Vitro Assay	[1]

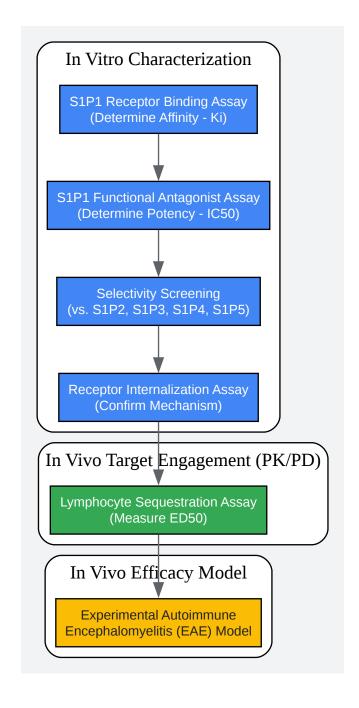
Signaling Pathway

The S1P1 receptor primarily couples to the inhibitory G protein, Gαi. Upon activation by S1P, Gαi inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of the G protein can activate other downstream pathways, including the PI3K-Akt and Ras-ERK pathways, which are involved in cell survival and proliferation. **S1P1-IN-Ex26** acts as a competitive antagonist, blocking the binding of S1P to the receptor and thereby inhibiting these downstream signaling events.









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